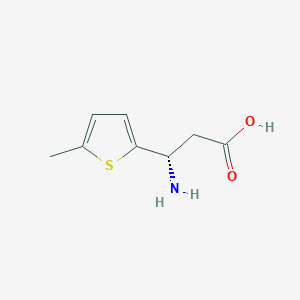
HyponineE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hyponine E is primarily isolated from the plant Tripterygium hypoglaucum . The extraction process involves the use of organic solvents to separate the alkaloid from the plant material. The compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Hyponine E undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hyponine E can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Hyponine E has a wide range of scientific research applications. In chemistry, it is used as a reference material for the study of sesquiterpene alkaloids . In biology, Hyponine E is studied for its anti-inflammatory effects and potential therapeutic applications . In medicine, it is being investigated for its potential use in treating inflammatory diseases . Additionally, Hyponine E is used in the industry for the development of anti-inflammatory agents .
Mechanism of Action
The mechanism of action of Hyponine E involves its interaction with various molecular targets and pathways involved in inflammation . It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory cells . This results in a decrease in inflammation and associated symptoms .
Comparison with Similar Compounds
Hyponine E is unique among sesquiterpene alkaloids due to its macrocyclic structure and potent anti-inflammatory properties . Similar compounds include other sesquiterpene alkaloids such as evoninate and wilfordate, which also possess anti-inflammatory effects . Hyponine E stands out due to its higher potency and specific molecular structure .
Properties
Molecular Formula |
C45H48N2O19 |
|---|---|
Molecular Weight |
920.9 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,20,22-triacetyloxy-21-(acetyloxymethyl)-25-(furan-2-carbonyloxy)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-23-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C45H48N2O19/c1-22-14-15-29-28(12-9-17-47-29)40(54)59-20-42(6)31-32(63-39(53)27-11-8-16-46-19-27)36(61-25(4)50)44(21-58-23(2)48)37(62-26(5)51)33(60-24(3)49)35(65-38(22)52)43(7,56)45(44,66-42)34(31)64-41(55)30-13-10-18-57-30/h8-13,16-19,22,31-37,56H,14-15,20-21H2,1-7H3/t22-,31-,32+,33-,34+,35-,36+,37-,42-,43-,44+,45-/m0/s1 |
InChI Key |
VJZFNGPUNWIJDF-GZWHRQHASA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C6=CC=CO6)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C6=CC=CO6)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)

![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)



![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)

![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
